molecular formula C20H23N3O3 B2369485 Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235637-14-5

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2369485
CAS No.: 1235637-14-5
M. Wt: 353.422
InChI Key: VCYNLUHOAGAOFT-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyridine compound. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
  • Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
  • Ethyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Uniqueness

Methyl 4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridine and piperidine rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

methyl 4-[(1-pyridin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-20(25)17-7-5-16(6-8-17)19(24)22-14-15-9-12-23(13-10-15)18-4-2-3-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNLUHOAGAOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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